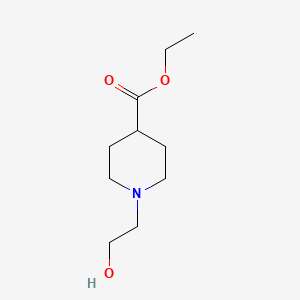

Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

The molecular formula of “Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate” is C10H19NO3 . The average mass is 201.263 Da and the monoisotopic mass is 201.136490 Da .

Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a density of 1.1±0.1 g/cm3, boiling point of 296.0±30.0 °C at 760 mmHg, and a flash point of 132.8±24.6 °C .

Wissenschaftliche Forschungsanwendungen

Microbial Reduction in Organic Synthesis

A notable application of a closely related compound, ethyl 1-benzyl-3-oxo-piperidine-4-carboxylate, involves its microbial reduction by various microorganisms to yield ethyl cis-(3R,4R)-1-benzyl-3R-hydroxy-piperidine-4R-carboxylate with high diastereo- and enantioselectivities. This process, facilitated by species like Candida parapsilosis and Pichia methanolica, highlights the potential of microbial systems in producing stereospecific compounds for organic synthesis (Guo et al., 2006).

Enzymatic Hydrolysis in Drug Activation

Another significant application, though related to a structurally similar compound (CPT-11), sheds light on the enzymatic hydrolysis by human liver carboxylesterase isoforms, which plays a crucial role in the activation of prodrugs. This study provides insights into the enzyme kinetics and potential therapeutic implications of carboxylesterases in drug metabolism and activation (Humerickhouse et al., 2000).

Chemical Synthesis and Functionalization

The compound has been used in chemical synthesis processes, such as the expedient phosphine-catalyzed [4 + 2] annulation, demonstrating its utility in creating highly functionalized tetrahydropyridines. This showcases the versatility of ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate and its derivatives in complex chemical syntheses (Zhu et al., 2003).

Anticancer Agent Synthesis

Research into the synthesis of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, and their evaluation as promising anticancer agents illustrates the potential pharmaceutical applications of this compound derivatives. This approach highlights the exploration of novel compounds for their therapeutic efficacy against cancer (Rehman et al., 2018).

Wirkmechanismus

Target of Action

Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate, also known as Icaridin, is primarily targeted towards various arthropods such as mosquitoes, ticks, gnats, flies, and fleas . It is a topically applied insect repellent .

Mode of Action

It is presumed that it interacts with the olfactory system of insects, consisting of odorant receptors (ORs) that need a common co-receptor (ORCO), and of ionotropic receptors (IR), leading to the insect’s inability to recognize its host’s cues .

Biochemical Pathways

It is known that the compound interferes with the normal functioning of the insect’s olfactory system, disrupting their ability to detect hosts .

Pharmacokinetics

It is known that the compound is applied topically and is used to repel insects from the skin surface .

Result of Action

The primary result of the action of this compound is the repulsion of insects. By interfering with the insect’s olfactory system, the compound prevents insects from recognizing their hosts, thereby acting as an effective repellent .

Safety and Hazards

Eigenschaften

IUPAC Name |

ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3/c1-2-14-10(13)9-3-5-11(6-4-9)7-8-12/h9,12H,2-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXLLPRLLFBDIAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)CCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-(m-tolyl)acetamide](/img/structure/B2699464.png)

![(3aS,5R,6S,6aS)-6-hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole-5-carboxylic acid](/img/structure/B2699465.png)

![[(1S,5S)-6,6-Dimethoxy-3-bicyclo[3.2.0]heptanyl]methanol](/img/structure/B2699469.png)

![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-indazole-3-carboxamide](/img/structure/B2699470.png)

![2-{[3-(2-Naphthyloxy)propyl]amino}ethanol hydrochloride](/img/no-structure.png)

![8-[4-(methylsulfanyl)benzoyl]-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B2699480.png)

![2-[3-(4-ethylbenzoyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2699481.png)